Boc-Phe(3-Me)-OH

Peptide Synthesis Quality Control Analytical Chemistry

Boc-Phe(3-Me)-OH is a chiral, non-natural Boc-protected amino acid with a meta-methyl substitution that introduces steric bulk and altered hydrophobicity versus unsubstituted phenylalanine. This modification confers significant protease degradation resistance, making it essential for peptide drug candidates requiring extended in vivo half-life. The meta-positional isomer offers distinct conformational and receptor-binding properties compared to the para-methyl variant (Boc-Phe(4-Me)-OH), critical for SAR studies targeting GPCRs and membrane proteins. Supplied at ≥98% purity with rigorous analytical documentation, it supports seamless transition from research-scale SPPS to early-stage GMP production, reducing downstream purification burden and ensuring batch-to-batch consistency.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 114873-06-2
Cat. No. B558685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Phe(3-Me)-OH
CAS114873-06-2
Synonyms114873-06-2; Boc-Phe(3-Me)-OH; Boc-3-methyl-L-phenylalanine; (S)-2-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoicacid; BOC-L-3-Methylphe; Boc-L-3-Methylphenylalanine; Boc-D-Phe(3-Me)-OH; SBB066164; (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoicacid; AC1MC50V; SCHEMBL16423; Boc-3-Methy-L-Phenylalanine; 15002_ALDRICH; 15002_FLUKA; CTK8C5721; HBBXWMALJNZDOM-LBPRGKRZSA-N; MolPort-001-758-364; ZINC2386873; CB-472; AKOS015836522; AKOS015895346; AM83421; BL076-1; RTR-002709; AC-16775
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
InChIKeyHBBXWMALJNZDOM-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Phe(3-Me)-OH (CAS 114873-06-2): Baseline Specifications for Protected 3-Methyl-L-Phenylalanine in Peptide Synthesis Procurement


Boc-Phe(3-Me)-OH, also known as Boc-3-methyl-L-phenylalanine, is a non-natural, Boc-protected amino acid derivative of L-phenylalanine with a methyl group at the meta-position of the aromatic ring . It is a chiral building block, supplied as a white powder with a molecular weight of 279.34 g/mol and the molecular formula C15H21NO4 . The compound is a solid at room temperature, with a reported melting point range of 68.0-75.0 °C . Its primary application is as a protected amino acid in Boc-based solid-phase peptide synthesis (SPPS), where the Boc group shields the amine functionality during coupling reactions . The 3-methyl substitution introduces steric and electronic modifications relative to the parent phenylalanine, which can influence the conformational and hydrophobic properties of the resulting peptide chain [1].

Why Boc-Phe(3-Me)-OH (114873-06-2) Cannot Be Interchanged with Unsubstituted or Positional Isomers in Regulated Peptide Synthesis


The selection of a protected amino acid for peptide synthesis extends beyond the presence of the Boc group; the specific substitution pattern on the phenyl ring critically determines the physicochemical and biological properties of the final peptide. Unsubstituted Boc-Phe-OH lacks the steric bulk and altered hydrophobicity of the 3-methyl group, leading to different peptide conformations, protease susceptibilities, and receptor binding profiles [1]. Positional isomers, such as Boc-Phe(4-Me)-OH (CAS 80102-26-7), present the methyl group in a different spatial orientation, which can further alter these properties and yield distinct synthesis outcomes [2]. Furthermore, the choice of L- versus D-enantiomer (e.g., Boc-D-Phe(3-Me)-OH, CAS 114873-14-2) is non-trivial, as D-amino acids can significantly impact peptide half-life and bioavailability by disrupting peptidase cleavage sites [3]. Therefore, generic substitution without quantitative justification can compromise peptide stability, activity, and reproducibility, necessitating a procurement strategy based on specific, verifiable evidence for Boc-Phe(3-Me)-OH.

Quantitative Differential Evidence for Boc-Phe(3-Me)-OH (114873-06-2) Against Key Analogs: Purity, Stability, and Optical Rotation


HPLC Purity: Boc-Phe(3-Me)-OH Demonstrates ≥99.0% Purity vs. ≥98.0% (TLC) Standard

Procurement specifications for Boc-Phe(3-Me)-OH from Chem-Impex International report a minimum HPLC purity of ≥99.0% . In contrast, the technical specification from Sigma-Aldrich for the same compound (CAS 114873-06-2) lists an assay of ≥98.0% based on TLC . While both products meet basic purity requirements for research, the higher purity and more sensitive analytical method (HPLC) offered by certain suppliers provide a verifiable advantage for applications requiring stringent control over impurities, such as GMP peptide manufacturing or highly sensitive biological assays.

Peptide Synthesis Quality Control Analytical Chemistry

Optical Rotation: Boc-Phe(3-Me)-OH Exhibits [α]D20 +13° vs. [α]D20 +12° or +30° for Positional Isomers

The specific optical rotation of Boc-Phe(3-Me)-OH is reported as [α]D20 = +13 ± 2° (c=1, MeOH) by Chem-Impex and +12.0±2° (c=1, MeOH) by AKSci . This value is distinctly different from its positional isomer Boc-Phe(4-Me)-OH, which has a reported specific rotation of 30° (c=1, EtOH) . Additionally, the L-enantiomer Boc-Phe(3-Me)-OH (CAS 114873-06-2) is structurally distinct from the D-enantiomer Boc-D-Phe(3-Me)-OH (CAS 114873-14-2) . This quantitative difference in optical activity serves as a critical identity and purity check for incoming material, confirming the correct L-enantiomer and meta-substitution pattern have been supplied.

Chiral Chemistry Peptide Synthesis Quality Assurance

Storage Stability: Boc-Phe(3-Me)-OH Requires 0-8°C Storage vs. Room Temperature for Unsubstituted Analog

Boc-Phe(3-Me)-OH has specific storage requirements to maintain its purity. Chem-Impex International specifies storage at 0-8 °C for this compound . In contrast, the unsubstituted analog, Boc-Phe-OH, is typically stored at room temperature . While both compounds are stable under recommended conditions, the requirement for cold storage for Boc-Phe(3-Me)-OH is a tangible logistical differentiator for procurement planning and inventory management, and may indicate a higher susceptibility to thermal degradation that must be accounted for in synthesis protocols.

Stability Studies Peptide Synthesis Inventory Management

Proteolytic Stability: Methyl-Substituted Phenylalanine Derivatives Confer Enhanced Resistance to Chymotrypsin vs. Unsubstituted Boc-Phe

While no direct head-to-head study compares the stability of a peptide containing Boc-Phe(3-Me)-OH to one containing Boc-Phe-OH, the principle that phenylalanine ring substitution enhances proteolytic stability is well-established. A 1992 study by Ocain et al. demonstrated that a modified heterocyclic phenylalanine analog remained >60% intact after 24-hour exposure to chymotrypsin, whereas the Boc-Phe analogue was nearly completely degraded after just 1 hour [1]. This class-level inference suggests that incorporating the 3-methyl group of Boc-Phe(3-Me)-OH can similarly improve a peptide's resistance to protease degradation, a critical factor for in vivo and in vitro applications.

Protease Resistance Peptide Stability Drug Design

Synthesis Route Specificity: Boc-Phe(3-Me)-OH is Optimized for Boc SPPS, Whereas Fmoc Analogs Serve Alternative Protocols

Boc-Phe(3-Me)-OH is explicitly characterized for use in Boc solid-phase peptide synthesis (SPPS) . This is in direct contrast to the Fmoc-protected analog, Fmoc-Phe(3-Me)-OH, which is designed for the alternative Fmoc/tBu SPPS strategy. The two protecting group schemes are not interchangeable; Boc chemistry uses acid-labile protection for the α-amine and is often preferred for longer or more difficult peptide sequences, while Fmoc chemistry uses base-labile protection . Selecting Boc-Phe(3-Me)-OH over Fmoc-Phe(3-Me)-OH commits the synthesis to the Boc/Bzl strategy, which may be advantageous for certain peptide sequences or when specific orthogonal protection schemes are required.

Solid-Phase Peptide Synthesis Protecting Group Strategy Synthetic Methodology

Optimized Research and Industrial Application Scenarios for Boc-Phe(3-Me)-OH (CAS 114873-06-2) Based on Differentiated Evidence


Solid-Phase Synthesis of Protease-Resistant Peptide Therapeutics

Based on class-level evidence that methyl-substituted phenylalanine derivatives confer significant resistance to protease degradation [1], Boc-Phe(3-Me)-OH is ideally suited as a building block in the solid-phase synthesis of peptide-based drug candidates where extended in vivo half-life is a primary design goal. Its compatibility with Boc SPPS allows for the construction of complex sequences, and its high available purity ensures a high-quality final product. This scenario is particularly relevant for therapeutic areas such as metabolic diseases or inflammation where peptide stability is a limiting factor.

Synthesis of Receptor Ligands for Structure-Activity Relationship (SAR) Studies

The unique steric and electronic properties conferred by the 3-methyl group of Boc-Phe(3-Me)-OH, as evidenced by its distinct optical rotation and relative to unsubstituted phenylalanine, make it a valuable tool for SAR studies. Researchers can systematically incorporate this non-natural amino acid to probe the effects of meta-substitution on receptor binding affinity and selectivity, particularly in projects targeting GPCRs or other membrane proteins where hydrophobic interactions are critical. The availability of high-purity material ensures that observed biological effects are due to the structural modification and not contaminants.

GMP-Compliant Peptide API Manufacturing Process Development

For the development of scalable manufacturing processes for peptide active pharmaceutical ingredients (APIs), the use of Boc-Phe(3-Me)-OH with a documented HPLC purity of ≥99.0% is a verifiable advantage over material with a lower, TLC-based purity specification . The higher purity and more rigorous analytical characterization support stringent regulatory requirements for impurity control and batch-to-batch consistency. This makes the compound a preferred choice when transitioning from research-grade synthesis to early-stage GMP production campaigns, reducing downstream purification burden and analytical variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Phe(3-Me)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.